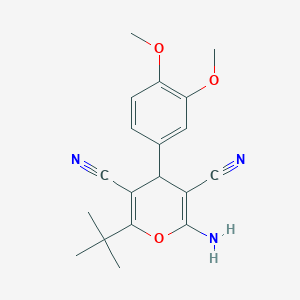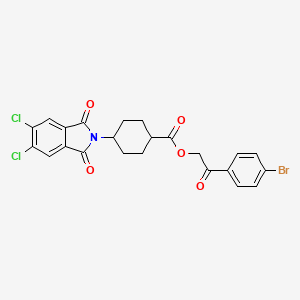
2-(4-bromophenyl)-2-oxoethyl 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-BROMOPHENYL)-2-OXOETHYL 4-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)CYCLOHEXANE-1-CARBOXYLATE is a complex organic compound that features a bromophenyl group, a dichloroisoindoline moiety, and a cyclohexane carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 4-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)CYCLOHEXANE-1-CARBOXYLATE typically involves multiple steps:
Formation of the Bromophenyl Ketone: The initial step involves the bromination of acetophenone to yield 4-bromoacetophenone. This reaction is typically carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Synthesis of the Dichloroisoindoline Derivative: The dichloroisoindoline moiety is synthesized by reacting phthalic anhydride with thionyl chloride to form 5,6-dichlorophthalic anhydride, which is then reacted with ammonia to yield 5,6-dichloroisoindoline-1,3-dione.
Esterification Reaction: The final step involves the esterification of 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid with 2-(4-bromophenyl)-2-oxoethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl and cyclohexane moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the compound. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols. This reaction is often facilitated by palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(4-BROMOPHENYL)-2-OXOETHYL 4-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)CYCLOHEXANE-1-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers and materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 4-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)CYCLOHEXANE-1-CARBOXYLATE depends on its application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The bromophenyl and dichloroisoindoline moieties are crucial for binding to the target sites.
Materials Science: The compound’s electronic properties are influenced by the conjugation between the bromophenyl and dichloroisoindoline groups, affecting its behavior in electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-BROMOPHENYL)-2-OXOETHYL 4-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE: Similar structure but with a benzoate ester instead of a cyclohexane carboxylate.
2-(4-BROMOPHENYL)-2-OXOETHYL 4-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE: Similar structure but with a propanoate ester.
Uniqueness
The uniqueness of 2-(4-BROMOPHENYL)-2-OXOETHYL 4-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)CYCLOHEXANE-1-CARBOXYLATE lies in its cyclohexane carboxylate ester, which imparts distinct steric and electronic properties compared to its benzoate and propanoate analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets or materials.
Propriétés
Formule moléculaire |
C23H18BrCl2NO5 |
|---|---|
Poids moléculaire |
539.2 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C23H18BrCl2NO5/c24-14-5-1-12(2-6-14)20(28)11-32-23(31)13-3-7-15(8-4-13)27-21(29)16-9-18(25)19(26)10-17(16)22(27)30/h1-2,5-6,9-10,13,15H,3-4,7-8,11H2 |
Clé InChI |
CMEJSZBJSWGCED-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C(=O)OCC(=O)C2=CC=C(C=C2)Br)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


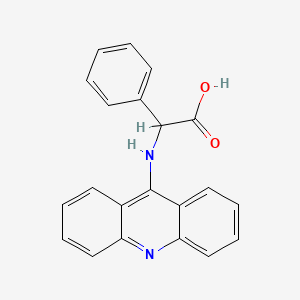
![2-chloro-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B12458777.png)
![4,4,6-trimethyl-1-(4-nitrophenyl)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B12458780.png)
![N-(4-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B12458786.png)
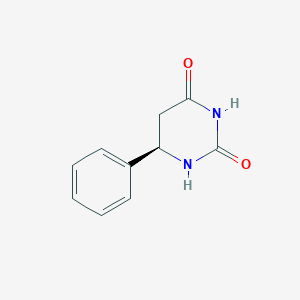
![(E)-methyl 3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B12458790.png)
![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458798.png)
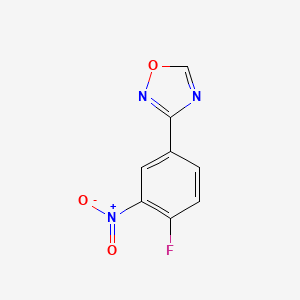
![1-Oxo-1-phenylbutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458811.png)
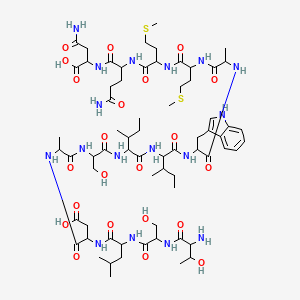

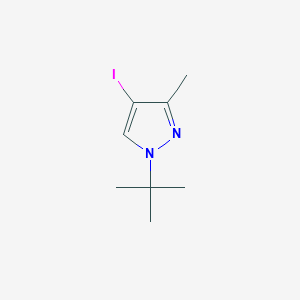
![N-(4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide](/img/structure/B12458839.png)
